molecular formula C34H30Cl2N6O6 B12779530 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2-chlorophenyl)-3-oxobutyramide) CAS No. 68703-78-6

2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2-chlorophenyl)-3-oxobutyramide)

Cat. No.: B12779530
CAS No.: 68703-78-6
M. Wt: 689.5 g/mol
InChI Key: JDEPQIDGFSCDMA-UHFFFAOYSA-N
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Description

Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) is a complex organic compound characterized by its biphenyl structure with dimethoxy and azo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) typically involves multiple steps. The initial step often includes the preparation of the biphenyl core, followed by the introduction of dimethoxy groups. The azo groups are then incorporated through diazotization and coupling reactions. The final step involves the formation of the butanamide structure through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s azo groups make it useful in studying enzyme-catalyzed reduction reactions and as a probe for biological systems.

    Industry: It can be used in the production of dyes, pigments, and other materials due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) involves its interaction with molecular targets through its functional groups. The azo groups can undergo reduction to form amines, which can then interact with various biological molecules. The biphenyl structure provides rigidity and stability, allowing the compound to interact with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 3,3’-dimethoxy-: This compound shares the biphenyl and dimethoxy structure but lacks the azo and butanamide groups.

    6,6’-[(3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepin): Similar in having a biphenyl core with dimethoxy groups but differs in its functional groups and overall structure.

Uniqueness

Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both azo and butanamide groups, along with the biphenyl core, makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

68703-78-6

Molecular Formula

C34H30Cl2N6O6

Molecular Weight

689.5 g/mol

IUPAC Name

2-[[4-[4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-(2-chlorophenyl)-3-oxobutanamide

InChI

InChI=1S/C34H30Cl2N6O6/c1-19(43)31(33(45)37-25-11-7-5-9-23(25)35)41-39-27-15-13-21(17-29(27)47-3)22-14-16-28(30(18-22)48-4)40-42-32(20(2)44)34(46)38-26-12-8-6-10-24(26)36/h5-18,31-32H,1-4H3,(H,37,45)(H,38,46)

InChI Key

JDEPQIDGFSCDMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4Cl)OC)OC

Origin of Product

United States

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